[2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethyl](methyl)amine hydrochloride
Overview
Description
“2-(2,3-dihydro-1H-inden-2-yl)-2-fluoroethylamine hydrochloride” is a chemical compound with the empirical formula C10H14ClN . It is a solid substance . This compound is an intermediate used to prepare N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNC1Cc2ccccc2C1
. This indicates that the compound contains a chlorine atom, a nitrogen atom, and a cyclic structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 183.68 and its melting point is 245-247 °C . It is soluble in DMSO and methanol to some extent .Future Directions
The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . Therefore, future research could focus on exploring these potential pharmacological properties and developing new synthesis methods.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-14-8-12(13)11-6-9-4-2-3-5-10(9)7-11;/h2-5,11-12,14H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTGTWYASLTRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CC2=CC=CC=C2C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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